An In-depth Technical Guide to (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine
An In-depth Technical Guide to (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine, a molecule of interest in medicinal chemistry and drug discovery. By synthesizing its known properties with established scientific principles, this document serves as a vital resource for researchers exploring its potential as a scaffold or intermediate in the development of novel therapeutics.
Introduction: The Significance of the Tetrahydropyran-Benzylamine Scaffold
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is a bifunctional molecule that incorporates two key pharmacophores: a tetrahydropyran (THP) ring and a benzylamine moiety. The THP ring, a saturated six-membered oxygen-containing heterocycle, is increasingly utilized in drug design as a bioisostere for cyclohexane.[1] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and provide a hydrogen bond acceptor through the ether oxygen, thereby improving the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1] The benzylamine scaffold is a common structural motif in a wide array of biologically active compounds, including neurotransmitter reuptake inhibitors and enzyme inhibitors. The strategic combination of these two moieties in (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine makes it a valuable building block for creating new chemical entities with potentially favorable pharmacological profiles.
Physicochemical and Computational Properties
A summary of the key chemical and computed properties of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is presented below. It is important to note that while computational data provides useful estimates, experimental verification is essential for definitive characterization.
| Property | Value | Source |
| CAS Number | 1547120-59-1 | methanamine-1547120-59-1.html)[2] |
| Molecular Formula | C₁₂H₁₇NO | methanamine-1547120-59-1.html)[2] |
| Molecular Weight | 191.27 g/mol | methanamine-1547120-59-1.html)[2] |
| Purity | ≥95% - ≥98% | , methanamine-1547120-59-1.html)[2][3] |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | methanamine-1547120-59-1.html)[2] |
| LogP (Computed) | 2.0393 | methanamine-1547120-59-1.html)[2] |
| Hydrogen Bond Donors | 1 | methanamine-1547120-59-1.html)[2] |
| Hydrogen Bond Acceptors | 2 | methanamine-1547120-59-1.html)[2] |
| Rotatable Bonds | 2 | methanamine-1547120-59-1.html)[2] |
| Storage Conditions | Sealed in dry, 2-8°C | methanamine-1547120-59-1.html)[2] |
Proposed Synthesis and Mechanistic Rationale
While a specific, published synthetic protocol for (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine is not currently available, a plausible and efficient route can be designed utilizing a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl systems.[4][5]
The proposed synthesis involves the coupling of a protected 2-bromobenzylamine derivative with a suitable tetrahydropyran boronic acid or ester. The choice of a protecting group for the amine is critical to prevent side reactions and to ensure compatibility with the coupling conditions. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Protection of 2-Bromobenzylamine
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Dissolve 2-bromobenzylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add a base, for example, triethylamine (Et₃N), to the solution.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0°C.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, perform an aqueous workup and purify the product by column chromatography to yield tert-butyl (2-bromobenzyl)carbamate.
Step 2: Suzuki-Miyaura Cross-Coupling
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In a reaction vessel, combine tert-butyl (2-bromobenzyl)carbamate, tetrahydro-2H-pyran-4-ylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
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After completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain tert-butyl (2-(tetrahydro-2H-pyran-4-yl)benzyl)carbamate.
Step 3: Deprotection of the Amine
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Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
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Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free amine with an organic solvent.
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Dry the organic layer, concentrate, and if necessary, purify the final product, (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine, by column chromatography or distillation.
Caption: Proposed synthetic workflow for (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Multiplets in the range of δ 7.1-7.4 ppm (4H).
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Benzylic Protons (-CH₂-NH₂): A singlet or a broad singlet around δ 3.8-4.0 ppm (2H).
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Tetrahydropyran Protons (-O-CH₂-): Multiplets around δ 3.4-4.1 ppm (4H).
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Tetrahydropyran Protons (-CH-): A multiplet around δ 2.7-3.0 ppm (1H).
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Tetrahydropyran Protons (-CH₂-): Multiplets in the range of δ 1.6-1.9 ppm (4H).
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Signals in the range of δ 125-145 ppm.
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Benzylic Carbon (-CH₂-NH₂): A signal around δ 45-50 ppm.
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Tetrahydropyran Carbons (-O-CH₂-): Signals around δ 67-70 ppm.
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Tetrahydropyran Carbon (-CH-): A signal around δ 40-45 ppm.
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Tetrahydropyran Carbons (-CH₂-): Signals around δ 30-35 ppm.
Mass Spectrometry (Predicted):
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Molecular Ion (M⁺): A peak at m/z = 191.13.
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Fragment Ions: Expect fragmentation patterns corresponding to the loss of the aminomethyl group, and cleavage of the tetrahydropyran ring.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine suggest its potential as a valuable scaffold in drug discovery for several therapeutic areas.
Role of the Tetrahydropyran Moiety
The THP moiety is a "privileged" scaffold in medicinal chemistry.[6][7] It can:
-
Improve Physicochemical Properties: By replacing a lipophilic cyclohexyl group with a THP ring, the overall lipophilicity of a molecule can be reduced, which often leads to improved aqueous solubility and better ADME properties.[1]
-
Engage in Hydrogen Bonding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets such as enzymes or receptors.[1]
-
Provide a Rigid Scaffold: The defined chair conformation of the THP ring can help to pre-organize substituents in a specific spatial orientation, which can be advantageous for binding to a target protein.
Potential Therapeutic Applications
Derivatives of benzylamine are known to interact with a variety of biological targets. For instance, substituted benzylamines have been investigated as inhibitors of monoamine transporters for the treatment of depression and other neurological disorders.[8] The combination of the benzylamine core with the favorable properties of the THP ring could lead to the discovery of novel therapeutics in areas such as:
-
Oncology: The THP scaffold is present in several anti-cancer agents.[6]
-
Neuroscience: The modulation of neurotransmitter systems is a key strategy for treating CNS disorders.
-
Infectious Diseases: The structural motifs present in this molecule are found in various antimicrobial agents.
Caption: Logical relationship of the molecular scaffolds to potential therapeutic applications.
Safety and Handling
As with any chemical substance, (2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-(Tetrahydro-2H-pyran-4-yl)phenyl)methanamine represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a property-enhancing tetrahydropyran ring and a versatile benzylamine core provides a strong foundation for the design of novel drug candidates. While further experimental characterization is required, the information and proposed synthetic strategy outlined in this guide offer a valuable starting point for researchers interested in harnessing the potential of this intriguing molecule.
References
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Bocchinfuso, G., et al. (2021). The Tetrahydropyran Ring in Bioactive Compounds: A Perspective in Medicinal Chemistry. Molecules, 26(16), 4947. Available at: [Link]
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Wessig, P., et al. (2018). Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. European Journal of Medicinal Chemistry, 157, 1496-1510. Available at: [Link]
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Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1012. Available at: [Link]
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Rossi, S., et al. (2015). Suzuki Cross Coupling of 4-Bromobenzyl-(1H)-tetrazole. reposiTUm. Available at: [Link]
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Verma, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 14(4), 2415-2439. Available at: [Link]
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Kaur, M., et al. (2006). Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Journal of Medicinal Chemistry, 49(12), 3673-3683. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Fu, G. C. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13702-13703. Available at: [Link]
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